
2,2',2'',2'''-(2,5,8,11,14,16,19,22,25,28-Decaoxa-1,15(1,4)-dibenzenacyclooctacosaphane-12,15,152,155-tetrayl)tetraacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N/A” is a placeholder term often used in scientific literature to indicate that specific information is not available or applicable
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that includes the following steps:
Initial Reaction: The starting materials undergo a condensation reaction under acidic conditions to form an intermediate compound.
Intermediate Transformation: The intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride.
Final Step: The reduced intermediate is further reacted with a halogenating agent to produce the final compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Raw Material Preparation: The starting materials are purified and mixed in precise ratios.
Reaction: The mixture is passed through a series of reactors where the temperature and pressure are carefully controlled.
Purification: The final product is purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
“N/A” undergoes several types of chemical reactions, including:
Oxidation: When exposed to oxidizing agents like potassium permanganate, “N/A” is converted into its corresponding oxide.
Reduction: Using reducing agents such as lithium aluminum hydride, “N/A” can be reduced to a simpler compound.
Substitution: In the presence of nucleophiles, “N/A” undergoes substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions, low temperature.
Substitution: Nucleophiles like sodium hydroxide, solvent medium, elevated temperature.
Major Products
Oxidation: Oxides of “N/A”.
Reduction: Reduced form of “N/A”.
Substitution: Substituted derivatives of “N/A”.
科学的研究の応用
“N/A” has a wide range of applications in various fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism by which “N/A” exerts its effects involves:
Molecular Targets: “N/A” binds to specific proteins or enzymes, altering their activity.
Pathways Involved: The binding of “N/A” triggers a cascade of biochemical reactions, leading to the desired effect.
特性
分子式 |
C36H44N4O10 |
|---|---|
分子量 |
692.8 g/mol |
IUPAC名 |
2-[33,35,37-tris(cyanomethyl)-2,5,8,11,14,19,22,25,28,31-decaoxatricyclo[30.2.2.215,18]octatriaconta-1(34),15(38),16,18(37),32,35-hexaen-16-yl]acetonitrile |
InChI |
InChI=1S/C36H44N4O10/c37-5-1-29-25-34-30(2-6-38)26-33(29)47-21-17-43-13-9-41-11-15-45-19-23-49-35-27-32(4-8-40)36(28-31(35)3-7-39)50-24-20-46-16-12-42-10-14-44-18-22-48-34/h25-28H,1-4,9-24H2 |
InChIキー |
ADMBJZUPSYKWBO-UHFFFAOYSA-N |
正規SMILES |
C1COCCOC2=CC(=C(C=C2CC#N)OCCOCCOCCOCCOC3=C(C=C(C(=C3)CC#N)OCCOCCO1)CC#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


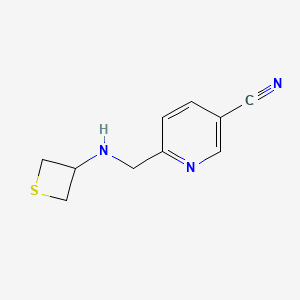
![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![2-Bromo-1-(2-{[2-(pyridin-4-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941434.png)




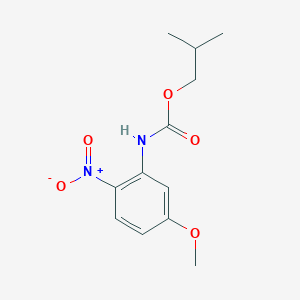
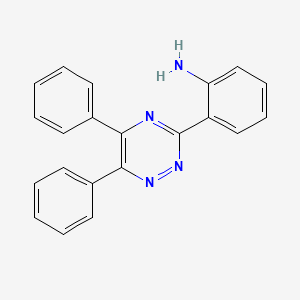
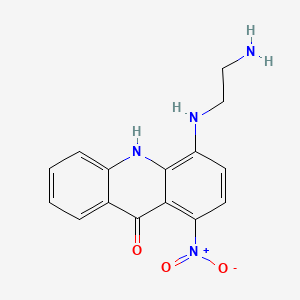
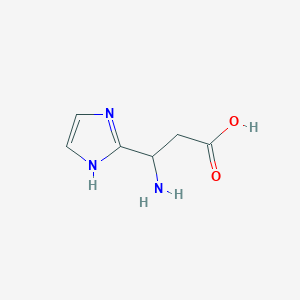

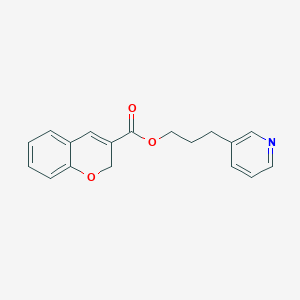
![2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)
